NONYL 3-{5-[(5E)-3-[3-(NONYLOXY)-3-OXOPROPYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOATE
Description
NONYL 3-{5-[(5E)-3-[3-(NONYLOXY)-3-OXOPROPYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOATE is a complex thiazolidinone derivative characterized by dual sulfanylidene groups, nonyloxy-propanoate side chains, and conjugated enone systems. The compound’s stereoelectronic properties are influenced by its extended π-conjugation and sulfur-containing moieties, which could facilitate redox activity or ligand-receptor interactions .
Properties
IUPAC Name |
nonyl 3-[(5E)-5-[3-(3-nonoxy-3-oxopropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N2O6S4/c1-3-5-7-9-11-13-15-21-37-23(33)17-19-31-27(35)25(41-29(31)39)26-28(36)32(30(40)42-26)20-18-24(34)38-22-16-14-12-10-8-6-4-2/h3-22H2,1-2H3/b26-25+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTMPVRHBGDWIZ-OCEACIFDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)CCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)OCCCCCCCCC)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCOC(=O)CCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)OCCCCCCCCC)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N2O6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s closest structural analogue is 3-((5Z)-4-OXO-5-{2-OXO-1-[2-OXO-2-(2-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID (hereafter referred to as Compound A) described in . Below is a detailed comparison:
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Formula | C₃₂H₄₄N₂O₈S₄ (estimated based on structure) | C₂₃H₁₉N₃O₅S₂ |
| Molecular Weight | ~768.9 g/mol | 481.54 g/mol |
| Key Functional Groups | Dual 1,3-thiazolidin-2-sulfanylidene cores, nonyl ester groups, conjugated enones | Single 1,3-thiazolidin-2-thioxo core, toluidino group, propanoic acid terminus |
| Solubility | Likely low aqueous solubility due to nonyl esters; soluble in organic solvents | Higher aqueous solubility due to carboxylic acid group |
| Potential Applications | Polymer additives, redox-active materials, or lipophilic drug candidates | Anticancer or enzyme-inhibiting pharmaceuticals |
Structural Differences and Implications
Nonyl vs. Toluidino Substituents: The target compound’s nonyl ester chains impart significant hydrophobicity, making it suitable for lipid-based formulations or hydrophobic matrices. In contrast, Compound A’s toluidino group (a methyl-substituted aniline derivative) may enhance hydrogen-bonding interactions with biological targets, such as enzymes or DNA .
Sulfanylidene vs. Thioxo Groups: The target compound’s sulfanylidene (=S) groups contribute to planarized heterocyclic rings, favoring π-stacking interactions in crystalline materials.
Propanoate Ester vs. Propanoic Acid: The ester terminus in the target compound reduces polarity, while Compound A’s carboxylic acid group increases solubility and bioavailability. This distinction may influence their pharmacokinetic profiles in drug development .
Research Findings and Data
Computational and Crystallographic Insights
- These programs enable precise refinement of anisotropic displacement parameters, essential for analyzing sulfur-containing heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
